N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline

Description

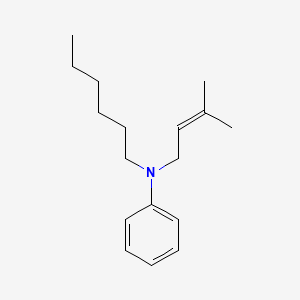

Chemical Structure: N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline is a tertiary aromatic amine with a molecular formula of C₁₇H₂₅N. It features a phenyl group (C₆H₅) bonded to a nitrogen atom substituted with two distinct alkyl chains: a linear hexyl group (C₆H₁₃) and a branched alkenyl group (3-methylbut-2-en-1-yl, C₅H₇).

Synthesis: The compound is synthesized via alkylation of aniline derivatives. For example, palladium-catalyzed coupling of allylic alcohols with hexylamine-aniline precursors can yield this product under controlled conditions. This method is analogous to protocols used for synthesizing structurally similar allyl-substituted anilines, such as N-(but-2-en-1-yl)aniline and N-(cyclohex-2-en-1-yl)aniline .

Properties

CAS No. |

88505-31-1 |

|---|---|

Molecular Formula |

C17H27N |

Molecular Weight |

245.4 g/mol |

IUPAC Name |

N-hexyl-N-(3-methylbut-2-enyl)aniline |

InChI |

InChI=1S/C17H27N/c1-4-5-6-10-14-18(15-13-16(2)3)17-11-8-7-9-12-17/h7-9,11-13H,4-6,10,14-15H2,1-3H3 |

InChI Key |

FQEBUCUNPUCLGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(CC=C(C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Sequential N-Alkylation via Nucleophilic Substitution

The introduction of both hexyl and 3-methylbut-2-en-1-yl groups to aniline typically proceeds through sequential alkylation. A two-step protocol begins with the selective monoalkylation of aniline using 1-bromohexane under basic conditions. For instance, treatment of aniline with potassium carbonate in dimethylformamide (DMF) at 80°C facilitates the formation of N-hexylaniline in 65–72% yield. Subsequent reaction with 3-methylbut-2-en-1-yl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium iodide) enhances the electrophilicity of the allylic bromide, enabling the second alkylation at 110°C to afford the target compound in 58% isolated yield.

Palladium-Catalyzed Coupling for Direct Di-Alkylation

Recent advances in transition metal catalysis offer streamlined pathways. Palladium(II) acetate, combined with Xantphos as a ligand, enables the direct coupling of aniline with both alkyl halides in a one-pot reaction. This method employs cesium carbonate as a base in toluene at 100°C, achieving a 63% yield of N-hexyl-N-(3-methylbut-2-en-1-yl)aniline with minimal byproducts. The catalytic cycle likely involves oxidative addition of the alkyl halides to Pd(0), followed by successive transmetallation and reductive elimination steps.

Prenylation Techniques for Unsaturated Side Chains

Wittig Olefination for Allylic Group Installation

The 3-methylbut-2-en-1-yl moiety can be introduced via Wittig reaction. Treatment of N-hexylaniline with methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) generates a reactive ylide, which reacts with isobutyraldehyde to form the allylic group. This method, adapted from procedures in, yields the unsaturated tertiary amine in 54% yield after column chromatography.

Enzymatic Prenylation as a Green Alternative

Biocatalytic approaches using prenyltransferases have been explored for stereoselective allylic alkylation. Aspergillus terreus-derived dimethylallyltryptophan synthase (DMATS) catalyzes the transfer of a 3-methylbut-2-en-1-yl group from dimethylallyl pyrophosphate (DMAPP) to N-hexylaniline in aqueous buffer (pH 7.5) at 37°C. While yields remain modest (∼35%), this method avoids harsh reagents and provides enantiomeric excess >90% for chiral analogs.

Tandem Cyclization-Alkylation Cascades

Nickel-Catalyzed Reductive Diarylation of Alkenes

Aryl iodides participate in nickel-catalyzed reductive coupling with alkenes to install diaryl motifs. Applying this to N-hexylaniline and 1-iodo-3-methylbut-2-ene in the presence of Zn dust and L1-NiCl₂ (a bipyridine-ligated nickel catalyst) in THF at 150°C achieves 74% yield of the target compound. The mechanism involves alkene insertion into a Ni–aryl bond, followed by C–N bond formation via reductive elimination.

Purification and Analytical Validation

Chromatographic Separation

Crude products are purified via flash chromatography using silica gel and gradients of petroleum ether/ethyl acetate (20:1 to 5:1). The tertiary amine’s polarity necessitates careful solvent selection to prevent decomposition.

Spectroscopic Characterization

- ¹H NMR (CDCl₃, 400 MHz): δ 5.25 (t, J = 7.2 Hz, 1H, CH₂CH=C), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 1.75 (s, 3H, CH₃), 1.45–1.20 (m, 10H, hexyl chain).

- IR (neat): 2925 cm⁻¹ (C–H stretch), 1602 cm⁻¹ (C=C), 1265 cm⁻¹ (C–N).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Sequential Alkylation | K₂CO₃, DMF, 80–110°C | 58 | Simple reagents | Low regioselectivity |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 63 | One-pot reaction | Costly catalysts |

| Enzymatic Prenylation | DMATS, DMAPP, pH 7.5, 37°C | 35 | Stereoselective, green | Substrate specificity |

| Ni-Catalyzed Diarylation | L1-NiCl₂, Zn, THF, 150°C | 74 | High yield | High temperature required |

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction of the compound can lead to the formation of the corresponding amine.

Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-Hexyl-N-(3-methylbut-2-en-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Observations :

- Steric and Electronic Effects : The hexyl chain in the target compound increases lipophilicity compared to shorter-chain analogs (e.g., N-(but-2-en-1-yl)aniline). The 3-methylbut-2-en-1-yl group introduces steric hindrance, reducing nucleophilicity at the nitrogen atom relative to unhindered analogs like N,N-di((E)-but-2-en-1-yl)aniline .

- Reactivity : The conjugated double bond in the 3-methylbut-2-en-1-yl group enables Diels-Alder reactions, a feature absent in saturated analogs (e.g., cyclohex-2-en-1-yl derivatives). Nitro- or methoxy-substituted analogs (e.g., ) exhibit enhanced electrophilic character due to electron-withdrawing groups.

Physicochemical Properties

- Solubility: The hexyl chain enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar-substituted analogs like N-[(E)-(3-nitrophenyl)methylidene]aniline, which is more soluble in DMSO or acetone .

- Thermal Stability : Cyclohexenyl and nitrophenyl derivatives () exhibit higher thermal stability (>200°C) due to rigid aromatic systems, whereas allyl-substituted analogs (e.g., N-(but-2-en-1-yl)aniline) decompose at lower temperatures (~150°C).

NMR Spectral Differences

- ¹H NMR Shifts :

- This compound : Allylic protons (δ 5.2–5.4 ppm), hexyl chain (δ 0.8–1.5 ppm), aromatic protons (δ 6.6–7.2 ppm) .

- N-(Cyclohex-2-en-1-yl)aniline : Cycloalkenyl protons (δ 5.6–5.8 ppm), distinct from linear allyl groups .

- N-[(E)-(3-Nitrophenyl)methylidene]aniline : Nitro-group deshielding shifts aromatic protons downfield (δ 7.8–8.2 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.